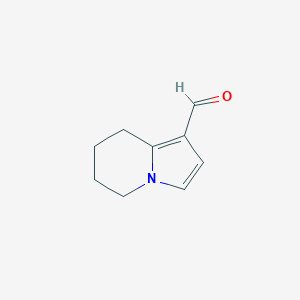

5,6,7,8-Tetrahydroindolizine-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6,7,8-Tetrahydroindolizine-1-carbaldehyde: is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features, which include a nitrogen atom fused within a bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroindolizine-1-carbaldehyde typically involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester. This process produces 6,7-dihydroindolizin-8(5H)-one, which is then formylated at the C-3 position followed by reduction to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroindolizine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products:

Oxidation: 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid.

Reduction: 5,6,7,8-Tetrahydroindolizine-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5,6,7,8-Tetrahydroindolizine-1-carbaldehyde serves as a valuable intermediate in the synthesis of complex organic molecules.

Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Indolizine derivatives have been studied for their antiproliferative activity against various cancer cell lines .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it a versatile building block for various applications.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroindolizine-1-carbaldehyde is primarily related to its ability to interact with biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Indolizine: A parent compound with a similar bicyclic structure but without the aldehyde functional group.

5,6,7,8-Tetrahydroindolizine-1-carboxamide: A derivative with a carboxamide group instead of an aldehyde group.

6,7-Dihydroindolizin-8(5H)-one: An intermediate in the synthesis of 5,6,7,8-Tetrahydroindolizine-1-carbaldehyde.

Uniqueness: this compound is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in both synthetic and medicinal chemistry.

Biological Activity

5,6,7,8-Tetrahydroindolizine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the indolizine family of compounds, characterized by a bicyclic structure that includes nitrogen atoms. The synthesis of this compound often involves catalytic processes that allow for high enantioselectivity and yield. For instance, one study reported an isothiourea-catalyzed enantioselective synthesis yielding various tetrahydroindolizine derivatives with excellent diastereo- and enantioselectivity .

Biological Activity Overview

The biological activity of this compound has been investigated across various studies. Here are some key findings:

- Anticancer Activity : Research indicates that several derivatives of tetrahydroindolizines exhibit potent anticancer effects. For example, compounds derived from this scaffold demonstrated significant antiproliferative activity against human cancer cell lines such as HePG-2 (liver), HCT-116 (colon), and MCF-7 (breast) with IC50 values ranging from 6.02 to 28.37 μM . The mechanism involves inhibition of critical pathways such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase (CDK) pathways.

- Mechanism of Action : The most active derivatives were shown to downregulate P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. This downregulation enhances the efficacy of chemotherapeutic agents such as doxorubicin .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of various tetrahydroindolizine derivatives against multiple cancer cell lines. The most promising compound exhibited an IC50 value of 3.88 μM against HCT-116 cells and demonstrated significant apoptosis induction by accumulating cells in the G1 and S phases of the cell cycle .

Case Study 2: EGFR Inhibition

Another investigation focused on the binding affinity of tetrahydroindolizine derivatives to the EGFR active site. The compound displayed a strong interaction score with a binding affinity of -12.6356 kcal/mol, indicating its potential as an EGFR inhibitor . This suggests that tetrahydroindolizines could serve as lead compounds for developing targeted cancer therapies.

Research Findings Summary

| Study | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Study 1 | HePG-2 | 11.97 | EGFR/CDK inhibition |

| Study 1 | HCT-116 | 3.88 | Apoptosis induction |

| Study 2 | MCF-7 | 19.87 | P-gp downregulation |

Properties

IUPAC Name |

5,6,7,8-tetrahydroindolizine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-7-8-4-6-10-5-2-1-3-9(8)10/h4,6-7H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICWVWHRWGSVDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=CC(=C2C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.